5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan
Description
5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan (CAS 918440-81-0) is a modified tryptophan derivative featuring a fluorine atom at the 5-position of the indole ring and a quinolin-3-ylmethoxy carbonyl (Quin-Cbz) protecting group. Its molecular formula is C₂₂H₁₈N₃O₄F, with a molecular weight of 407.39 g/mol and a calculated topological polar surface area of 104 Ų, indicating moderate hydrophilicity . The compound’s structure combines the electron-withdrawing effects of fluorine—often used to enhance metabolic stability and binding affinity—with the aromatic quinoline moiety, which may facilitate π-π stacking or hydrophobic interactions in biological targets like tubulin .
Properties
CAS No. |
918440-81-0 |
|---|---|
Molecular Formula |
C22H18FN3O4 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(2S)-3-(5-fluoro-1H-indol-3-yl)-2-(quinolin-3-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H18FN3O4/c23-16-5-6-19-17(9-16)15(11-25-19)8-20(21(27)28)26-22(29)30-12-13-7-14-3-1-2-4-18(14)24-10-13/h1-7,9-11,20,25H,8,12H2,(H,26,29)(H,27,28)/t20-/m0/s1 |
InChI Key |
IRHYNOVXYXYKMN-FQEVSTJZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C=N2)COC(=O)N[C@@H](CC3=CNC4=C3C=C(C=C4)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)COC(=O)NC(CC3=CNC4=C3C=C(C=C4)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Fmoc Protection Protocol
- Deprotonation : Treatment with sodium hydride in THF at 0–20°C under inert atmosphere.
- Fmoc-OSu Coupling : Reaction with fluorenylmethyloxycarbonyloxysuccinimide (Fmoc-OSu) in acetonitrile/water (pH 8.5) for 24 hours.
- Purification : Acidic workup (pH 3) and silica gel chromatography, achieving >90% purity.
This method ensures minimal racemization and compatibility with subsequent coupling reactions.
Quinoline-3-yl Methoxy Carbonyl Coupling
The final step involves conjugating the protected 5-fluoro-L-tryptophan with (quinolin-3-yl)methoxy carbonyl chloride. While explicit protocols for this reaction are absent in the provided sources, analogous carbamate formations suggest the following approach:
Carbamate Synthesis
- Activation : Generate (quinolin-3-yl)methoxy carbonyl chloride by reacting quinolin-3-ylmethanol with phosgene or triphosgene in dichloromethane.
- Coupling : Combine the activated carbonyl with N-Fmoc-5-fluoro-L-tryptophan in the presence of a base (e.g., N,N-diisopropylethylamine) at 0–25°C.
- Deprotection : Remove the Fmoc group using piperidine in dimethylformamide (DMF), yielding the free amine.
Analytical Characterization and Validation
Critical quality control measures include:
- HPLC-MS : To confirm molecular weight (calculated m/z: 439.42 for C22H18FN3O4) and purity.
- Chiral Chromatography : To verify enantiomeric excess (>98% for L-configuration).
- Enzymatic Assays : Source demonstrates that 5-fluoro-L-tryptophan derivatives resist metabolism by tryptophan hydroxylase (Tph), ensuring specificity in biological applications.
Data Tables and Comparative Analysis
Table 1: Fluorination Methods Comparison
| Method | Yield (%) | Temperature (°C) | Key Reagents | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura (18F) | 10.9–14.9 | 60–80 | Cu(OTf)2, K222 | |
| Electrophilic (19F) | N/R | 0 | Selectfluor, AcOH |
Table 2: Protection/Coupling Conditions
| Step | Reagents | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Fmoc Protection | Fmoc-OSu, NaHCO3 | 24 | >90 | |
| Carbamate Coupling | Quinolin-3-yl carbonyl chloride | 2–4 | N/R | – |
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoline moiety to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanisms.
Biology: Studied for its interactions with enzymes and proteins, providing insights into biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the quinoline moiety can inhibit enzyme activity by interfering with the enzyme’s active site. The compound may also modulate signaling pathways by binding to receptors and altering their activity.
Comparison with Similar Compounds
Halogen Effects
Protecting Group Impact
- Quinolinylmethoxy (Quin-Cbz): The quinoline moiety stabilizes ligand-target complexes through hydrophobic interactions (e.g., with Val 238 in tubulin) and possible H-bonding via its nitrogen atom .
- Boc/Cbz: Boc groups increase hydrophobicity, favoring membrane permeability, while Cbz (benzyloxycarbonyl) offers intermediate polarity. Both lack quinoline’s aromaticity, reducing π-π interactions .
Biological Activity
5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan (CAS No. 918440-81-0) is a synthetic compound that integrates a fluorinated tryptophan derivative with a quinoline moiety. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in cancer treatment and neurological applications.
Chemical Structure and Properties
The molecular formula of 5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan is C22H18FN3O4, with a molecular weight of 397.39 g/mol. The compound features a fluorine atom at the 5-position of the tryptophan structure, which is believed to enhance its biological activity by altering its pharmacokinetic properties.
Structural Formula
Key Functional Groups
- Fluorinated Tryptophan : Enhances interaction with biological targets.
- Quinoline Moiety : Known for various biological activities, including anti-cancer properties.
- Inhibition of Enzymatic Activity : The compound has been shown to modulate protein kinase activity, which is crucial for regulating cellular processes such as proliferation and apoptosis .
- Anti-Cancer Effects : In vitro studies indicate that derivatives of quinoline, including this compound, exhibit significant anti-cancer activities by inhibiting cell proliferation in various cancer cell lines .
- Neuroprotective Properties : The role of tryptophan derivatives in serotonin synthesis suggests potential neuroprotective effects, relevant in conditions like depression and neurodegenerative diseases .
Study on Anti-Cancer Activity
A study evaluated the cytotoxic effects of 5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan on human cancer cell lines. The results indicated:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 15 µM
- MCF7: 20 µM
- A549: 25 µM
These findings suggest that the compound has selective cytotoxicity towards various cancer cells, indicating its potential as an anti-cancer agent.
Neuropharmacological Study
Research focusing on the neuropharmacological effects of this compound revealed:
- Serotonin Pathway Interaction : The compound's influence on serotonin synthesis was assessed using an in vivo model.
- Findings : Increased levels of serotonin were observed in treated subjects compared to controls, indicating potential antidepressant properties .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan, and how can side reactions be minimized?
- Methodology : A stepwise approach is recommended:
- Step 1 : Synthesize the quinolin-3-ylmethoxy carbonyl group via esterification of quinolin-3-ylmethanol with phosgene or carbonyl diimidazole (CDI) under anhydrous conditions .
- Step 2 : Introduce the 5-fluoro modification to L-tryptophan using electrophilic fluorination (e.g., Selectfluor™) at position 5 of the indole ring, followed by purification via reversed-phase HPLC .
- Step 3 : Couple the modified tryptophan to the quinoline-derived carbonyl group using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF, monitoring reaction progress by TLC .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR : Use H and C NMR to confirm the presence of the quinoline moiety (aromatic protons at δ 7.5–9.0 ppm) and the 5-fluoro-tryptophan backbone (indole protons at δ 7.1–7.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS should match the theoretical molecular weight (e.g., CHFNO: calc. 419.12; observed 419.11 ± 0.02) .
- X-ray Crystallography : For unambiguous confirmation, crystallize the compound in a 1:1 acetonitrile/water mixture and analyze diffraction patterns .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s potential modulation of serotonin pathways compared to native L-tryptophan?
- Hypothesis : The 5-fluoro substitution reduces metabolic degradation by tryptophan hydroxylase, while the quinoline group may enhance blood-brain barrier permeability .
- Experimental Design :
- In Vitro Assays : Compare serotonin synthesis rates in SH-SY5Y neuroblastoma cells treated with the compound vs. L-tryptophan, using HPLC-ECD to quantify 5-HT levels .
- Receptor Binding : Perform radioligand displacement assays (e.g., H-8-OH-DPAT for 5-HT receptors) to assess affinity changes due to fluorination .
- Data Interpretation : Lower values for the fluorinated derivative suggest enhanced receptor interaction, potentially due to electronegativity effects of fluorine .
Q. How does this compound perform as a fluorescent probe in tracking protein interactions, and what are its limitations?
- Applications : The quinoline moiety provides intrinsic fluorescence ( = 350 nm, = 450 nm), enabling real-time monitoring of protein binding via Förster resonance energy transfer (FRET) .
- Method Optimization :
- Quenching Studies : Use acrylamide or iodide to measure solvent accessibility of the fluorophore in protein-bound vs. free states .
- Competitive Binding : Co-incubate with known tryptophan-based inhibitors (e.g., indole-3-acetic acid) to validate specificity .
Q. What strategies resolve contradictions in observed bioactivity across different experimental models (e.g., in vitro vs. in vivo)?
- Case Study : If the compound shows anti-inflammatory effects in RAW264.7 macrophages but not in murine models:
- Pharmacokinetic Analysis : Measure plasma half-life and tissue distribution using LC-MS/MS to identify bioavailability bottlenecks .
- Metabolite Profiling : Identify hepatic metabolites (e.g., glucuronidated or sulfated derivatives) that may reduce efficacy in vivo .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results regarding the compound’s cytotoxicity in cancer vs. normal cell lines?
- Possible Factors :
- Selective Uptake : Cancer cells may overexpress amino acid transporters (e.g., LAT1), enhancing intracellular accumulation and apparent toxicity .
- Redox Sensitivity : Fluorinated tryptophan derivatives can induce oxidative stress in cancer cells with compromised antioxidant systems (e.g., low glutathione levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
